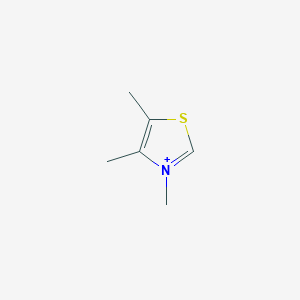

3,4,5-Trimethyl-1,3-thiazole

Overview

Description

3,4,5-Trimethyl-1,3-thiazole is a heterocyclic organic compound with a five-membered ring structure containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its distinct aroma and is a Maillard reaction product, contributing to the flavor profile of many cooked foods, including meats and potatoes . It is a clear, pale yellow liquid with a boiling point of 116–118°C and a specific gravity of 1.2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Trimethyl-1,3-thiazole can be synthesized through various methods. One common method involves the decarboxylation of 2,4-dimethylthiazole-5-acetic acid. Another method includes reacting acetamide and phosphorous pentasulfide with methyl-α-bromoethyl ketone .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trimethyl-1,3-thiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the thiazole ring, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Antimicrobial Activity

3,4,5-Trimethyl-1,3-thiazole derivatives have shown significant antimicrobial properties. Research indicates that thiazole compounds can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring enhance antibacterial potency. A study reported minimum inhibitory concentrations (MICs) for certain derivatives ranging from 0.98 to 3.9 µg/mL against gram-positive bacteria, demonstrating their potential as effective antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has been investigated extensively. For instance, novel derivatives have exhibited cytotoxic effects against various cancer cell lines such as HCT-116 (colorectal carcinoma) and SK-BR-3 (breast cancer). Compounds derived from this scaffold showed promising growth inhibition values in the National Cancer Institute's NCI-60 cell line screening . The mechanism of action appears to involve induction of apoptosis in cancer cells without compromising mitochondrial integrity .

Antiparasitic Activity

Recent studies have highlighted the effectiveness of thiazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. A series of synthesized compounds demonstrated superior activity compared to the standard treatment benznidazole, particularly against different life stages of the parasite . The compounds were shown to induce cell death through apoptotic pathways while maintaining low toxicity towards host cells.

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include cyclization reactions involving thioamide derivatives and α-haloketones or α-haloaldehydes under acidic conditions . Recent advancements have focused on optimizing reaction conditions to improve yield and purity.

| Synthesis Method | Key Reagents | Yield (%) | Notes |

|---|---|---|---|

| Cyclization | Thioamide + α-haloketone | Up to 85% | Acidic medium enhances reaction rate |

| Hantzsch Reaction | Thiosemicarbazones + Aldehydes | Variable | Two-step synthesis yields diverse derivatives |

Antimicrobial Study

In a study evaluating the antibacterial activity of various thiazole derivatives, researchers found that specific modifications led to enhanced activity against resistant strains of bacteria. For example, a compound with an electron-withdrawing group exhibited a significant increase in efficacy against Staphylococcus epidermidis .

Anticancer Research

A series of new thiazole-pyrimidine derivatives were synthesized and tested for anticancer properties. One compound demonstrated a growth inhibition rate exceeding 86% against non-small cell lung cancer at a concentration of 10 µM . This highlights the potential of structural modifications in enhancing therapeutic efficacy.

Antiparasitic Efficacy

A recent investigation into thiazole derivatives for treating Chagas disease revealed that certain compounds were more effective than traditional treatments at low doses, showcasing their potential as new therapeutic agents . The study emphasized the need for further exploration into their mechanisms and optimization for clinical use.

Mechanism of Action

The mechanism of action of 3,4,5-Trimethyl-1,3-thiazole involves its interaction with various molecular targets and pathways. The compound’s aromatic ring structure allows it to participate in electron delocalization, which can influence biochemical pathways. It may activate or inhibit specific enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

2,4,5-Trimethylthiazole: Another thiazole derivative with similar structural features but different substitution patterns.

2,4-Dimethylthiazole: Lacks one methyl group compared to 3,4,5-Trimethyl-1,3-thiazole, leading to different chemical and biological properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its role as a flavor component in foods and its potential therapeutic applications make it a compound of significant interest in various fields of research .

Biological Activity

3,4,5-Trimethyl-1,3-thiazole is a heterocyclic compound belonging to the thiazole family, characterized by its five-membered ring containing sulfur and nitrogen. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, this compound has been shown to exhibit significant antibacterial activity against various strains of bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

The compound demonstrated lower MIC values compared to traditional antibiotics, indicating its potential as an effective antimicrobial agent .

Antiparasitic Activity

Research has also focused on the antiparasitic effects of thiazole derivatives. A study evaluating various thiazole compounds found that this compound exhibited significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound showed a selective index superior to that of benznidazole, a standard treatment .

Case Study: Trypanosoma cruzi Inhibition

In vitro studies revealed that treatment with this compound resulted in morphological changes in T. cruzi parasites observed via electron microscopy. This suggests that the compound disrupts cellular integrity and function .

Anticancer Activity

Thiazole derivatives have been investigated for their anticancer properties. This compound was found to inhibit the proliferation of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest at G2/M phase |

| A549 | 25 | Inhibition of DNA synthesis |

These findings highlight the compound's potential as a lead for developing new anticancer therapies .

The biological activity of this compound is attributed to its ability to interact with various biological targets. It has been suggested that thiazoles may inhibit key enzymes involved in cellular processes:

Properties

IUPAC Name |

3,4,5-trimethyl-1,3-thiazol-3-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10NS/c1-5-6(2)8-4-7(5)3/h4H,1-3H3/q+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPCOIDSGQEHKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10NS+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332144 | |

| Record name | Thiazolium, 3,4,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40265-67-6 | |

| Record name | Thiazolium, 3,4,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.